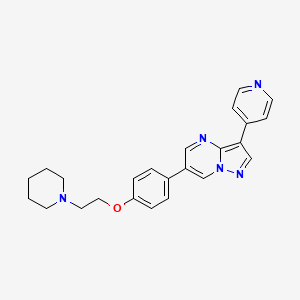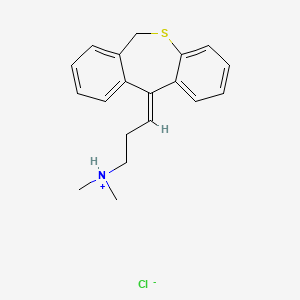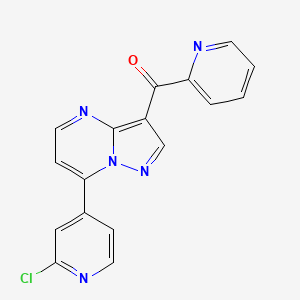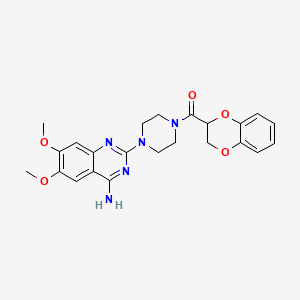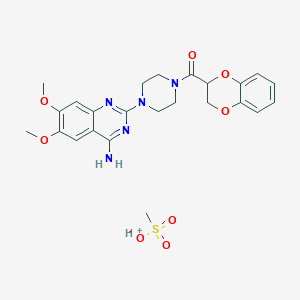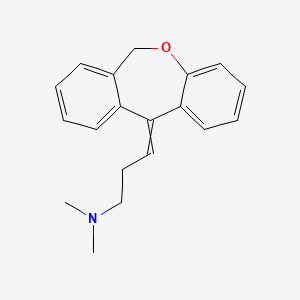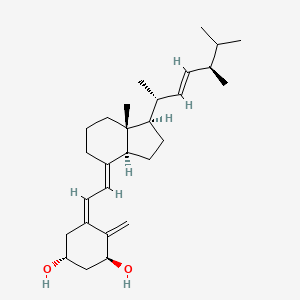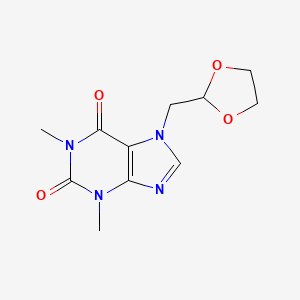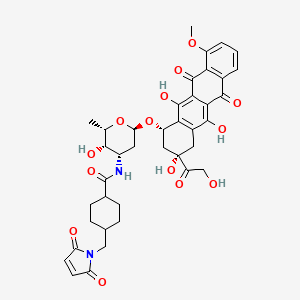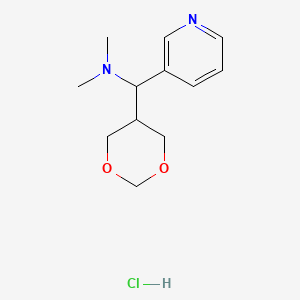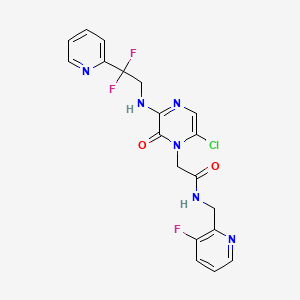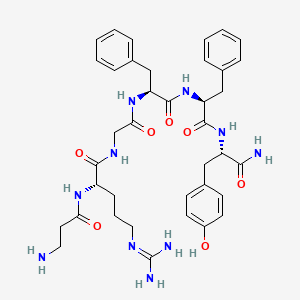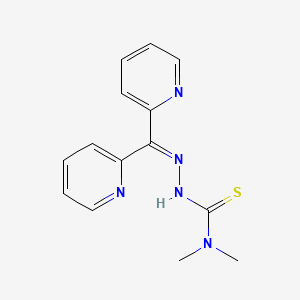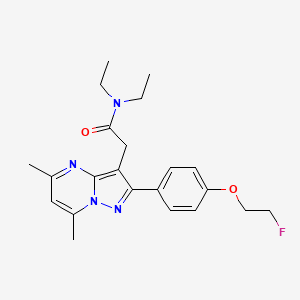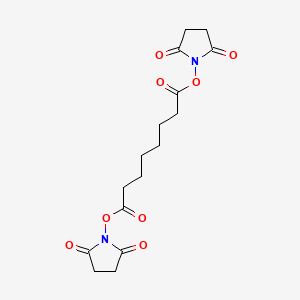
Disuccinimidyl suberate
Descripción general
Descripción
Disuccinimidyl suberate is a homobifunctional amine-reactive crosslinker . It is usually coupled to molecules containing primary amines via amide bonds buffered at pH 7.5 (6.5-8.5) . It incorporates an 8-atom spacer arm .
Synthesis Analysis
DSS is used in in vivo crosslinking techniques . It is used to capture and stabilize proteins to analyze the interacting proteins .Molecular Structure Analysis
DSS is a six-carbon lysine-reactive non-cleavable cross-linking agent . It is a homobifunctional N-hydroxysuccinimide (NHS) ester formed by carbodiimide-activation of carboxylate molecules, with identical reactive groups at either end .Chemical Reactions Analysis
DSS primarily cross-links lysine side chains . It has been used to investigate protein structures at neutral to slightly basic pH (7.0−8.5) to ensure the reactivity of the primary amine of the lysine side chain .Physical And Chemical Properties Analysis
DSS has a molecular formula of C16H20N2O8 and a molecular weight of 368.34 . It is a solid substance .Aplicaciones Científicas De Investigación
Chemical Crosslinking of Intracellular Proteins Prior to Cell Lysis and Immunoprecipitation
- Summary of Application : DSS is used to crosslink intracellular proteins before cell lysis and immunoprecipitation . This helps to preserve protein-protein interactions that might otherwise be disrupted during the lysis process.
- Methods of Application : DSS is first dissolved in an organic solvent such as DMF or DMSO, then added to the aqueous crosslinking reaction . It reacts with primary amines at pH 7.0–9.0 to form stable amide bonds .
- Results or Outcomes : This application allows for the identification of protein-protein interactions that might not be detectable without crosslinking .
‘Fix’ Protein Interactions to Allow Identification of Weak or Transient Protein Interactions
- Summary of Application : DSS is used to ‘fix’ or stabilize protein interactions, which allows for the identification of weak or transient protein interactions .
- Methods of Application : Similar to the first application, DSS is dissolved in an organic solvent and then added to the reaction. It reacts with primary amines at pH 7.0–9.0 .
- Results or Outcomes : This application can reveal weak or transient protein interactions that might be missed using other methods .
Protein Crosslinking to Create Bioconjugates via Single-Step Reactions
- Summary of Application : DSS is used to crosslink proteins to create bioconjugates in a single-step reaction .
- Methods of Application : DSS is dissolved in an organic solvent and then added to the reaction. It reacts with primary amines at pH 7.0–9.0 .
- Results or Outcomes : This application results in the creation of bioconjugates, which are useful in a variety of research and clinical applications .
Immobilize Proteins onto Amine-Coated Surfaces
- Summary of Application : DSS is used to immobilize proteins onto amine-coated surfaces .
- Methods of Application : DSS is dissolved in an organic solvent and then added to the reaction. It reacts with primary amines at pH 7.0–9.0 .
- Results or Outcomes : This application allows for the immobilization of proteins onto surfaces, which is useful in a variety of applications such as biosensors and biochips .
Size Exclusion Chromatography
- Summary of Application : DSS has been used in size exclusion chromatography to purify cross-link peptides within samples .
- Methods of Application : In this application, cross-linked peptides could be detected at higher concentrations in the earlier fractions, eluting before modified or unmodified peptides .
- Results or Outcomes : This application allows for the purification of cross-link peptides within samples .
Cross-linking with Hemoglobin-Albumin
- Summary of Application : DSS’s reactivity toward primary amines allows it to serve as a cross-linking agent for proteins, without toxic side-products and forming peptide bonds with the lysine residues in a single step .
- Methods of Application : In a study on blood substitutes, DSS was shown to cross-link Hemoglobin intramolecularly, yielding a relatively stable protein .
- Results or Outcomes : The oxygen affinity of the resulting polymerized Hb or polyHb was almost halved compared to that of native Hb .
Crosslinking Mass Spectrometry
- Summary of Application : DSS is used in crosslinking mass spectrometry (crosslinking-MS) to provide insight into protein structure, organization, and interactions .
- Methods of Application : DSS is dissolved in an organic solvent and then added to the reaction. It reacts with primary amines at pH 7.0–9.0 .
- Results or Outcomes : This application provides valuable insights into protein structure, organization, and interactions .
Preparation of Polymers from Monomers
- Summary of Application : DSS is used to form intramolecular crosslinks and preparation of polymers from monomers .
- Methods of Application : DSS is dissolved in an organic solvent and then added to the reaction. It reacts with primary amines at pH 7.0–9.0 .
- Results or Outcomes : This application results in the creation of polymers from monomers .
Receptor Ligand Cross-linking
- Summary of Application : DSS is ideal for receptor ligand cross-linking .
- Methods of Application : DSS is dissolved in an organic solvent and then added to the reaction. It reacts with primary amines at pH 7.0–9.0 .
- Results or Outcomes : This application allows for the study of receptor-ligand interactions .
Crosslinking in Combination with Mass Spectrometry
- Summary of Application : DSS is used in combination with mass spectrometry to determine protein-protein interactions . This method has been applied to recombinant and native protein complexes, and more recently, to whole cell lysates or intact unicellular organisms in efforts to identify protein-protein interactions on a global scale .
- Methods of Application : DSS is dissolved in an organic solvent and then added to the reaction. It reacts with primary amines at pH 7.0–9.0 .
- Results or Outcomes : This application provides valuable insights into protein structure, organization, and interactions .
Crosslinking of Proteins for Studying Protein-Protein Interactions Using MS
- Summary of Application : DSS is used for studying protein-protein interactions using MS . Both traditional noncleavable and MS-cleavable crosslinkers can provide insight into the identification of protein-protein interaction sites .
- Methods of Application : DSS is dissolved in an organic solvent and then added to the reaction. It reacts with primary amines at pH 7.0–9.0 .
- Results or Outcomes : This application allows for the identification of protein-protein interaction sites .
Crosslinking of Proteins for Preparation of Polymers from Monomers
- Summary of Application : DSS is used to form intramolecular crosslinks and preparation of polymers from monomers . It is ideal for receptor ligand cross-linking .
- Methods of Application : DSS is dissolved in an organic solvent and then added to the reaction. It reacts with primary amines at pH 7.0–9.0 .
- Results or Outcomes : This application results in the creation of polymers from monomers .
Safety And Hazards
Propiedades
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) octanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O8/c19-11-7-8-12(20)17(11)25-15(23)5-3-1-2-4-6-16(24)26-18-13(21)9-10-14(18)22/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIBGKZDAWNIFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70988200 | |
| Record name | 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70988200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disuccinimidyl suberate | |
CAS RN |
68528-80-3, 68526-60-3 | |
| Record name | Disuccinimidyl suberate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68528-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amides, rice bran-oil, N-(2-((2-hydroxyethyl)amino)ethyl), acetates (salts) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxysuccinimide suberic acid ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068528803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 68528-80-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amides, rice bran-oil, N-[2-[(2-hydroxyethyl)amino]ethyl], acetates (salts) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70988200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amides, rice bran-oil, N-[2-[(2-hydroxyethyl)amino]ethyl], acetates (salts) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octanedioic acid, 1,8-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



